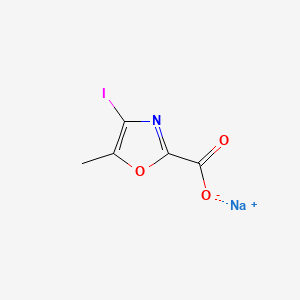![molecular formula C11H13ClN2O4 B6611125 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride CAS No. 2763758-37-6](/img/structure/B6611125.png)
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride (2-A2NPCA-HCl) is a synthetic compound with a wide range of scientific applications. It is a cyclopropyl derivative of 2-amino-2-cyclopropylacetic acid (2-A2CA), and is a colorless, crystalline solid with a molecular weight of 358.9 g/mol. 2-A2NPCA-HCl has a melting point of 170°C and is soluble in water and ethanol. It is used in a variety of research applications, including organic synthesis, medicinal chemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride has a wide range of scientific applications, such as in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used in medicinal chemistry and pharmacology, as it can be used as a starting material for the synthesis of a variety of compounds with potential therapeutic applications. Additionally, 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride is used in the synthesis of peptide and peptidomimetic compounds.
Wirkmechanismus
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride is an intermediate in the synthesis of a variety of compounds, and its mechanism of action depends on the compound it is used to synthesize. For example, it can be used in the synthesis of peptide and peptidomimetic compounds, which act by binding to specific receptors in the body and eliciting a response. Additionally, 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride can be used to synthesize compounds with potential therapeutic applications, such as inhibitors of enzymes or receptors.
Biochemical and Physiological Effects
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride is a synthetic compound and does not have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that have biochemical and physiological effects, such as peptides and peptidomimetics. These compounds can interact with specific receptors in the body and elicit a response, depending on the compound and its target.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride has several advantages for lab experiments, such as its high solubility in water and ethanol, and its low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of research applications. However, there are some limitations, including the fact that it is a synthetic compound and does not have any direct biochemical or physiological effects.
Zukünftige Richtungen
There are a number of potential future directions for 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride. For example, it could be used to synthesize compounds with potential therapeutic applications, such as inhibitors of enzymes or receptors. Additionally, it could be used to synthesize peptides and peptidomimetics, which could be used to study the structure and function of receptors. Furthermore, 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride could be used in the synthesis of compounds for agricultural, industrial, and other applications. Finally, it could be used to synthesize compounds for use in drug delivery systems and nanotechnology.
Synthesemethoden
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride is synthesized by reacting 2-A2CA with 2-nitrophenyl chloroformate in the presence of a base. The reaction is carried out in a solution of acetonitrile and the resulting product is purified by recrystallization from ethyl acetate. The reaction is shown below:
2-A2CA + 2-nitrophenyl chloroformate → 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride
Eigenschaften
IUPAC Name |
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4.ClH/c12-9(10(14)15)11(5-6-11)7-3-1-2-4-8(7)13(16)17;/h1-4,9H,5-6,12H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPAIDKGGTWQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2[N+](=O)[O-])C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)


![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)


![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)
![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)

![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
